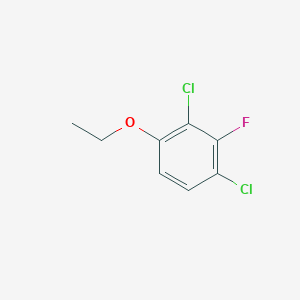

1,3-Dichloro-4-ethoxy-2-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dichloro-4-ethoxy-2-fluorobenzene is a halogenated aromatic compound with the molecular formula C8H7Cl2FO. It is known for its unique chemical properties and is used in various fields, including medical research, environmental research, and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dichloro-4-ethoxy-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for similar compounds often involve the chlorination and fluorination of benzene derivatives. For example, the chlorination of 3-chloro-4-fluoronitrobenzene can yield 1,3-dichloro-4-fluorobenzene

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dichloro-4-ethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction maintains the aromaticity of the benzene ring and involves the formation of a sigma-bond with an electrophile.

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium-catalyzed cross-coupling with organoboron reagents.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.

Suzuki–Miyaura Coupling: Common reagents include palladium catalysts and organoboron compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted aromatic compounds .

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic chemistry, 1,3-Dichloro-4-ethoxy-2-fluorobenzene serves as an important intermediate for synthesizing more complex organic compounds. Its reactivity allows it to undergo several types of chemical reactions:

- Electrophilic Aromatic Substitution : This reaction involves the introduction of electrophiles into the benzene ring while maintaining its aromaticity.

- Suzuki–Miyaura Coupling : This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds, leading to various substituted aromatic compounds.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Electrophilic Aromatic Substitution | Maintains aromaticity; introduces electrophiles | Halogens (e.g., bromine), Lewis acids (e.g., AlCl3) |

| Suzuki–Miyaura Coupling | Forms carbon-carbon bonds using organoboron reagents | Palladium catalysts, organoboron compounds |

Biology

In biological research, this compound is studied for its interactions with biological pathways involving halogenated compounds. Its potential use in drug development is noteworthy:

- Pharmaceutical Development : The compound can be utilized in the synthesis of therapeutic agents targeting specific diseases.

- Biological Pathway Studies : It aids in understanding the effects of halogenated compounds on cellular processes.

Medicine

The compound's unique properties make it a candidate for developing pharmaceuticals. Studies indicate that halogenated aromatic compounds can exhibit antibacterial and anticancer activities:

- Antibacterial Activity : Research shows that similar halogenated compounds have demonstrated effectiveness against various bacterial strains.

- Anticancer Potential : Investigations into its derivatives reveal promising results in inhibiting cancer cell growth.

Industrial Applications

This compound is also utilized in industrial applications:

- Agrochemicals Production : It serves as a precursor for synthesizing pesticides and herbicides.

- Dyes and Pigments : The compound is used in producing various dyes due to its stable chemical structure.

Case Study 1: Antibacterial Properties

A study investigated the antibacterial activity of halogenated phenol derivatives similar to this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents .

Case Study 2: Anticancer Activity

Research on related compounds demonstrated their ability to induce apoptosis in cancer cells. Derivatives of this compound showed promising results against colon cancer cell lines through mechanisms involving cell cycle arrest and caspase activation .

Mecanismo De Acción

The mechanism of action of 1,3-Dichloro-4-ethoxy-2-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The specific molecular targets and pathways depend on the context of its use, such as in pharmaceuticals or industrial applications .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dichloro-4-fluorobenzene: Similar in structure but lacks the ethoxy group.

1,3-Dichloro-2-ethoxy-4-fluorobenzene: Similar but with different positioning of the ethoxy group.

2,4-Dichloro-1-fluorobenzene: Similar but with different positioning of the chlorine and fluorine atoms.

Uniqueness

1,3-Dichloro-4-ethoxy-2-fluorobenzene is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring, which can influence its reactivity and applications in various fields.

Propiedades

IUPAC Name |

1,3-dichloro-4-ethoxy-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2FO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQAYFNMYFXXGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Cl)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.